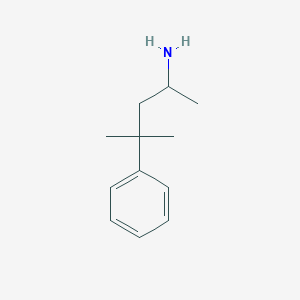

4-Methyl-4-phenylpentan-2-amine

Description

Contextualization within Amine Chemistry Research

Basicity and Nucleophilicity: The availability of the nitrogen lone pair for protonation (basicity) or for attacking electrophilic centers (nucleophilicity) is a central theme. These properties are influenced by electronic effects (inductive and resonance) and steric hindrance around the nitrogen atom.

Synthesis: Developing efficient and selective methods for the synthesis of amines is a major focus of organic chemistry research. Reductive amination, for instance, is a widely used method for preparing primary, secondary, and tertiary amines from carbonyl compounds.

Biological Activity: Many biologically active molecules, including a vast number of pharmaceuticals, contain amine functional groups. Research often explores how structural modifications to an amine-containing molecule affect its interaction with biological targets.

4-Methyl-4-phenylpentan-2-amine, with its primary amine group, a chiral center at the 2-position, and a sterically demanding quaternary carbon at the 4-position bearing a phenyl group, fits into a category of molecules known as phenethylamines. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Rationale for Academic Investigation of this compound and Analogues

The academic investigation of this compound and its analogues is primarily driven by the desire to understand structure-activity relationships (SAR) within the broader class of phenethylamines. Phentermine, a well-known anorectic agent, is a structural isomer of this compound, with the chemical name α,α-dimethylphenethylamine. wikipedia.orgbritannica.com The study of analogues like this compound can provide valuable data on how modifications to the phenethylamine (B48288) backbone influence pharmacological effects.

Key areas of interest for the academic investigation of this compound and its analogues include:

Sympathomimetic Activity: As a phenethylamine derivative, it is hypothesized to possess sympathomimetic properties, meaning it may mimic the effects of endogenous catecholamines like norepinephrine (B1679862) and dopamine (B1211576). wikipedia.orgbritannica.com Research into such compounds often investigates their potential as central nervous system stimulants or appetite suppressants.

Influence of Steric Hindrance: The presence of the bulky 4-methyl-4-phenyl group introduces significant steric hindrance near the amine functional group. acs.org Studying the effects of this steric bulk on receptor binding and biological activity is a key research question. It is known that steric hindrance can significantly impact the selectivity and potency of drug candidates.

Stereochemistry and Biological Activity: The chiral center at the 2-position means that this compound exists as two enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and metabolic fates. The synthesis and differential biological evaluation of the individual enantiomers would be a logical step in its academic investigation.

A plausible synthetic route to this compound is through the reductive amination of the corresponding ketone, 4-methyl-4-phenylpentan-2-one (B1329461). This common and versatile reaction involves the formation of an imine intermediate from the ketone and an amine source (like ammonia (B1221849) for a primary amine), which is then reduced to the target amine. Various reducing agents can be employed for this transformation.

Compound Data

Below are tables detailing the properties of this compound and its synthetic precursor.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| CAS Number | 24854-91-9 |

Table 2: Properties of 4-Methyl-4-phenylpentan-2-one

| Property | Value |

|---|---|

| IUPAC Name | 4-methyl-4-phenylpentan-2-one |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| CAS Number | 7403-42-1 |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKIMUJKTNMBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 4 Phenylpentan 2 Amine and Its Derivatives

Established Chemical Synthesis Routes for 4-Methyl-4-phenylpentan-2-amine

Reductive Amination Strategies in this compound Synthesis

Reductive amination is a cornerstone for the synthesis of amines, including this compound. This method involves the reaction of a ketone with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.orgacs.org The direct, one-pot synthesis is particularly convenient as it combines the imine formation and reduction steps. acs.org

The precursor ketone for the synthesis of this compound is 4-methyl-4-phenylpentan-2-one (B1329461). nih.govnih.gov The reaction proceeds through the condensation of this ketone with an amine source, typically ammonia, to generate an imine intermediate. This intermediate is subsequently reduced by a suitable reducing agent to yield the final amine product. nih.gov

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgcommonorganicchemistry.com The selection of the reducing agent is critical, as it must selectively reduce the imine intermediate in the presence of the starting ketone. acs.org For instance, sodium triacetoxyborohydride is known for its selectivity towards imines over ketones and aldehydes. acs.org

Recent advancements have also explored the use of transition metal catalysts for reductive amination. Iridium complexes, for example, have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source under mild conditions. organic-chemistry.org

Precursor Chemistry and Reaction Conditions in this compound Formation

The primary precursor for the synthesis of this compound is 4-methyl-4-phenylpentan-2-one. nih.govnih.gov The reaction conditions for the reductive amination are crucial for achieving high yields and selectivity. The reaction is often carried out in a suitable solvent, with common choices including methanol (B129727), ethanol, dichloroethane (DCE), and tetrahydrofuran (B95107) (THF). commonorganicchemistry.com

The choice of solvent can be dependent on the reducing agent used. For example, sodium triacetoxyborohydride is sensitive to water and not highly compatible with methanol, making solvents like DCE or THF preferable. commonorganicchemistry.com In contrast, sodium cyanoborohydride is not water-sensitive and is often used with methanol as the solvent. commonorganicchemistry.com

The reaction can also be influenced by the addition of catalysts. For less reactive substrates, Lewis acids such as titanium(IV) isopropoxide or zinc chloride may be added to improve the yield. commonorganicchemistry.com In some cases, the reaction can be performed under solvent-free conditions using sodium borohydride as the reducing agent and an acid like boric acid or p-toluenesulfonic acid as an activator. organic-chemistry.org

The reaction temperature and pressure can also be optimized. While many reductive aminations can be carried out at room temperature, some catalytic systems may require elevated temperatures. For instance, some iridium-catalyzed reactions are performed at temperatures ranging from 37°C to 80°C. nih.gov

Organocatalytic Approaches to this compound Related Structures

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Chiral primary and secondary amines have been extensively used as organocatalysts in a wide array of enantioselective transformations. rsc.orgrsc.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. rsc.org

While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis can be applied to the synthesis of related chiral amine structures. For example, chiral phosphoric acids have been successfully employed in asymmetric cycloaddition reactions to generate chiral indole-containing heterocycles. mdpi.com Similarly, chiral primary amine catalysts derived from natural amino acids and Cinchona alkaloids are effective in a broad range of enantioselective reactions. rsc.org These methodologies could potentially be adapted for the asymmetric synthesis of bulky amines like this compound.

Enantioselective Synthesis Approaches for Chiral this compound

The presence of a stereocenter at the C2 position of this compound means that it can exist as two enantiomers. The synthesis of enantiomerically pure amines is of great importance, particularly in the pharmaceutical industry. acs.org

Asymmetric Catalysis in Stereoselective Amine Synthesis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched chiral amines. acs.org This often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. Transition metal-catalyzed asymmetric hydrogenation of imines is a prominent method for producing chiral amines. acs.orgnih.gov

For the synthesis of chiral this compound, this would involve the asymmetric reduction of the corresponding prochiral imine. Various transition metal catalysts based on iridium, rhodium, and palladium, in combination with chiral ligands, have been developed for the asymmetric hydrogenation of imines. nih.gov However, the asymmetric hydrogenation of sterically demanding imines, such as the one derived from 4-methyl-4-phenylpentan-2-one, can be challenging. nih.gov

Another approach involves the use of chiral Brønsted acids to catalyze tandem intermolecular hydroamination and transfer hydrogenation reactions of alkynes, which can produce enantiomerically enriched secondary amines. nih.gov

Biocatalytic Transformations and Enzymatic Cascades for Chiral Amines

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become an increasingly important tool for the synthesis of chiral amines due to its high enantioselectivity and environmentally friendly nature. nih.govmdpi.com Transaminases (TAs), also known as aminotransferases, are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govrsc.org

These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, requiring pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.gov The reaction can be run as an asymmetric synthesis, where a prochiral ketone is converted to a single enantiomer of the amine, or as a kinetic resolution, where one enantiomer of a racemic amine is selectively converted to the corresponding ketone. nih.gov

The synthesis of chiral this compound could be achieved using a transaminase that accepts the sterically bulky 4-methyl-4-phenylpentan-2-one as a substrate. While native enzymes may have limitations in accepting such bulky substrates, protein engineering and rational design can be used to develop enzyme variants with improved activity and substrate scope. mdpi.comresearchgate.net

Enzymatic cascades, which combine multiple enzymatic reactions in a single pot, can also be employed. For instance, a deracemization process can be designed using two stereocomplementary transaminases or by combining a monoamine oxidase with a transaminase. nih.govmdpi.com

Chiral Auxiliary-Mediated Syntheses of this compound Analogues

The asymmetric synthesis of analogues of this compound can be effectively achieved using chiral auxiliaries. These are stereogenic compounds that are temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. One of the most practical and widely used chiral auxiliaries for the synthesis of chiral amines and their precursors is pseudoephedrine and its analogue, pseudoephenamine. nih.govnih.govcaltech.edu

The general strategy involves the N-acylation of the chiral auxiliary, for instance, with a carboxylic acid derivative that will form the backbone of the target molecule. The resulting amide can then be deprotonated to form a chiral enolate, which subsequently undergoes a highly diastereoselective alkylation reaction. The chiral auxiliary then directs the incoming alkyl group to a specific face of the enolate, leading to the formation of a new stereocenter with a high degree of control. Finally, the chiral auxiliary is cleaved from the alkylated product to yield the desired chiral carboxylic acid, which can then be converted to the target amine. caltech.edu

A significant advantage of using pseudoephenamine is that it is not subject to the same regulatory restrictions as pseudoephedrine, making it more accessible for both academic and industrial research. nih.govnih.gov Furthermore, amides derived from pseudoephenamine often exhibit a greater propensity to be crystalline, which can simplify purification processes. nih.gov

Research by Myers and co-workers has extensively detailed the use of pseudoephedrine and pseudoephenamine amides in asymmetric alkylation reactions. Their work has demonstrated that these auxiliaries provide remarkable stereocontrol, particularly in the formation of quaternary carbon centers, which is relevant to the synthesis of analogues of this compound. nih.govharvard.edu The diastereoselectivity of these alkylation reactions is often very high, with diastereomeric ratios (d.r.) frequently exceeding 19:1. nih.govharvard.edu

For the synthesis of a this compound analogue, one could envision starting with the acylation of (1S,2S)-pseudoephenamine with an appropriate carboxylic acid. Subsequent alkylation of the resulting amide would establish the chiral center at the 2-position of the pentan-2-amine backbone with high diastereoselectivity. The auxiliary can then be removed to provide the chiral carboxylic acid precursor, which can be converted to the final amine.

Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides for the Synthesis of Chiral Carboxylic Acid Precursors

| Entry | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | 2-Methyl-3-phenylbutanoic acid derivative | 92 | >99:1 |

| 2 | Ethyl Iodide | 2-Ethyl-3-phenylbutanoic acid derivative | 88 | >99:1 |

| 3 | Benzyl Bromide | 2-Benzyl-3-phenylbutanoic acid derivative | 95 | >99:1 |

| 4 | Isopropyl Iodide | 2-Isopropyl-3-phenylbutanoic acid derivative | 75 | 98:2 |

This table is a representative example based on reported methodologies for the alkylation of pseudoephenamine amides and is intended to illustrate the potential for synthesizing precursors to this compound analogues. The specific yields and diastereomeric ratios can vary depending on the exact substrates and reaction conditions.

Synthesis of Structurally Diverse this compound Analogues and Derivatives

The generation of a library of structurally diverse analogues of this compound is essential for exploring the chemical space and for identifying compounds with optimized properties. A powerful and versatile method for achieving this is through reductive amination. organic-chemistry.orgsigmaaldrich.comyoutube.com

Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a diverse set of analogues. organic-chemistry.orglibretexts.org

The starting ketone for the synthesis of this compound analogues is 4-methyl-4-phenylpentan-2-one. This ketone can be reacted with a wide range of primary or secondary amines, including ammonia, to generate the corresponding primary, secondary, or tertiary amine analogues of this compound. youtube.comyoutube.com The choice of the reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). sigmaaldrich.comlibretexts.org

The structural diversity of the resulting analogues can be further expanded by modifying the aryl group of the starting ketone. For example, by starting with different 4-aryl-4-methylpentan-2-ones, a wide range of analogues with substitutions on the phenyl ring can be synthesized. These substitutions can modulate the electronic and steric properties of the molecule, which can be critical for its biological activity. The synthesis of these substituted ketones can be achieved through various established organic chemistry methods, such as Friedel-Crafts acylation.

The combination of varying the amine component in the reductive amination and modifying the aryl group of the ketone provides a combinatorial approach to generate a large and diverse library of this compound analogues.

Table 2: Synthesis of Structurally Diverse this compound Analogues via Reductive Amination

| Entry | Ketone | Amine | Product |

| 1 | 4-Methyl-4-phenylpentan-2-one | Ammonia | This compound |

| 2 | 4-Methyl-4-phenylpentan-2-one | Methylamine | N-Methyl-4-methyl-4-phenylpentan-2-amine |

| 3 | 4-Methyl-4-phenylpentan-2-one | Ethylamine | N-Ethyl-4-methyl-4-phenylpentan-2-amine |

| 4 | 4-Methyl-4-(4-chlorophenyl)pentan-2-one | Ammonia | 4-(4-Chlorophenyl)-4-methylpentan-2-amine |

| 5 | 4-Methyl-4-(4-methoxyphenyl)pentan-2-one | Ammonia | 4-(4-Methoxyphenyl)-4-methylpentan-2-amine |

| 6 | 4-Methyl-4-phenylpentan-2-one | Dimethylamine | N,N-Dimethyl-4-methyl-4-phenylpentan-2-amine |

This table presents a hypothetical set of analogues that can be synthesized using the reductive amination methodology to illustrate the achievable structural diversity.

Advanced Analytical Characterization in 4 Methyl 4 Phenylpentan 2 Amine Research

Spectroscopic Techniques for Structural Elucidation of 4-Methyl-4-phenylpentan-2-amine

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Amine Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the structure of a molecule. In the context of amine analysis, both ¹H and ¹³C NMR are utilized.

¹H NMR: The ¹H NMR spectrum of an amine will show characteristic signals for protons attached to or near the nitrogen atom. The chemical shift of the N-H protons can vary widely (typically in the range of 0.5-5.0 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. libretexts.org Protons on carbons adjacent to the nitrogen are deshielded and typically appear in the range of 2.3-3.0 ppm. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) to the sample causes the N-H proton signal to disappear, a useful method for confirming the presence of the amine group. libretexts.org

¹³C NMR: Carbons directly bonded to the nitrogen atom in an amine are also deshielded and typically resonate in the 10-65 ppm region of the ¹³C NMR spectrum. libretexts.org The specific chemical shifts provide valuable information for confirming the carbon skeleton of the molecule. The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals in the structure of this compound. mdpi.combas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 1.1 - 1.3 | 20 - 25 |

| C2 (CH) | 3.0 - 3.5 | 45 - 55 |

| C3 (CH₂) | 1.5 - 2.0 | 40 - 50 |

| C4 (C) | - | 35 - 45 |

| C5 (CH₃) x 2 | 1.2 - 1.4 | 25 - 35 |

| C6 (Phenyl C) | 7.2 - 7.5 | 140 - 150 (ipso) |

| C7-C11 (Phenyl CH) | 7.2 - 7.5 | 125 - 130 |

| NH₂ | 0.5 - 5.0 | - |

Note: These are predicted values and may vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound (C₁₂H₁₉N), which has a calculated exact mass of 177.1517. nih.gov

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. nih.gov In amphetamine-like compounds, common fragmentation pathways include cleavage of the bond beta to the nitrogen atom (β-cleavage) and cleavage of the bond alpha to the nitrogen atom (α-cleavage). mdpi.com The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the detailed characterization of the molecule's structure and can help in differentiating it from isomers. nih.govcore.ac.uk

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, which is a primary amine, the IR spectrum would exhibit several characteristic absorptions.

N-H Stretching: Primary amines show two distinct bands in the region of 3200-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgwpmucdn.com

N-H Bending: A bending vibration for the N-H bond of primary amines is typically observed in the range of 1550-1650 cm⁻¹. libretexts.orgwikieducator.org

C-N Stretching: The C-N stretching vibration for an aliphatic amine is found in the region of 1000-1250 cm⁻¹. libretexts.orgorgchemboulder.com

Aromatic C-H Stretching: The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C Bending: Aromatic ring C=C bending vibrations appear in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 | Medium |

| Amine (N-H) | Bend (Scissoring) | 1550 - 1650 | Medium |

| Aliphatic C-N | Stretch | 1000 - 1250 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aromatic C=C | Bend | 1400 - 1600 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for analyzing its isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for separating, identifying, and quantifying compounds. google.comsielc.com For a chiral compound like this compound, chiral HPLC is particularly important. google.comwvu.edu

By using a chiral stationary phase (CSP), it is possible to separate the enantiomers (R and S forms) of the compound. researchgate.netacs.org The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Various types of chiral stationary phases, such as those based on polysaccharides, are available and can be optimized for the separation of phenethylamine (B48288) compounds. researchgate.net The use of acidic additives in the mobile phase can often improve the peak shape and resolution of basic compounds like amines. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds.

GC-MS is particularly useful for differentiating positional isomers of compounds like this compound. nih.govuva.nl While isomers may have very similar mass spectra, their different physical properties can lead to different retention times on the GC column, allowing for their separation and individual identification. nih.govmsu.edu In cases where the mass spectra are nearly identical, derivatization of the amine group can be employed. uva.nl This process alters the structure of the isomers in a predictable way, often leading to more distinct mass spectra and improved chromatographic separation, thereby facilitating their unambiguous identification. uva.nl

Stereochemical Analysis and Chiral Resolution Techniques for this compound Enantiomers

The presence of a chiral center in this compound gives rise to two enantiomers, the (R)- and (S)-forms. These stereoisomers can exhibit different biological activities, making their separation and the determination of enantiomeric purity essential.

The determination of enantiomeric excess (ee) is a quantitative measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques for separating enantiomers and determining their ratio.

While specific chiral HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as amphetamine and its analogues, provide a strong basis for developing a suitable analytical procedure. nih.govnih.gov The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

Commonly employed CSPs for the resolution of chiral amines include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and cyclodextrin-based phases. researchgate.netnih.gov The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol (B130326) or ethanol), along with an acidic or basic additive, is crucial for achieving optimal separation. researchgate.net For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) or an acidic modifier can improve peak shape and resolution. mdpi.com

A hypothetical chiral HPLC method for the analysis of this compound enantiomers is presented in the table below. This exemplifies the type of data generated in such an analysis.

Table 1: Illustrative Chiral HPLC Method for this compound Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

While chiral HPLC can effectively separate enantiomers, it does not inherently determine their absolute stereochemistry (i.e., the actual three-dimensional arrangement of atoms as R or S). X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of one of the enantiomers (or a derivative) can be obtained. mdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms in the crystal lattice. For chiral molecules, the technique of anomalous dispersion is used to determine the absolute stereochemistry. This involves measuring the small differences in the diffraction intensities of Friedel pairs of reflections.

As of the latest available information, no public crystallographic data for this compound has been reported. However, if a crystalline derivative of one of its enantiomers were to be synthesized and analyzed, the resulting data would be presented in a format similar to the one shown in the hypothetical table below. This data provides precise information on the crystal system, space group, and unit cell dimensions, which collectively define the crystal structure.

Table 2: Hypothetical Crystallographic Data for an Enantiomer of this compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₉N |

| Formula Weight | 177.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.12 Å, b = 10.45 Å, c = 14.23 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1207.5 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.22 g/cm³ |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Pharmacological and Biochemical Investigations of 4 Methyl 4 Phenylpentan 2 Amine in Vitro Focus

Neurotransmitter Transporter Interactions of 4-Methyl-4-phenylpentan-2-amine and Analogues

The primary mechanism of action for many centrally acting stimulants involves the modulation of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Research into analogues of this compound provides a framework for understanding its potential effects on these transporters.

Dopamine Transporter (DAT) Activity Modulation (Uptake Inhibition and Release)

Specific in vitro studies on this compound's direct interaction with the dopamine transporter, in terms of uptake inhibition and dopamine release, are not extensively detailed in the currently available public literature. However, analysis of structurally related compounds, such as pyrovalerone analogues, indicates that this class of molecules can be potent inhibitors of the dopamine transporter. For these related compounds, the inhibition of dopamine reuptake is a key characteristic. The structural features of this compound suggest a potential for similar activity, though empirical data (such as IC50 or Ki values for uptake inhibition and release) are required for confirmation.

Serotonin Transporter (SERT) Activity Modulation

Investigations into the analogues of this compound have generally shown that these compounds are relatively poor inhibitors of the serotonin transporter. This suggests a degree of selectivity for DAT and NET over SERT. It is plausible that this compound shares this characteristic, exhibiting weaker effects on serotonin reuptake compared to dopamine and norepinephrine. However, without direct experimental evidence, this remains a hypothesis based on structural analogy.

Radioligand Binding Studies for Transporter Affinity and Selectivity

Comprehensive radioligand binding studies are crucial for determining the affinity (Ki) of a compound for each of the monoamine transporters and thus establishing its selectivity profile. At present, specific radioligand binding data for this compound at DAT, NET, and SERT are not available in the public scientific domain. Such studies would be invaluable in quantitatively assessing its potency and selectivity as a monoamine transporter ligand.

Enzymatic Interactions and Biotransformation Pathways (In Vitro)

Beyond transporter interactions, the potential for a compound to interact with key metabolic enzymes is a critical aspect of its pharmacological profile.

Monoamine Oxidase (MAO) Inhibition by this compound Related Structures

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain. There is currently a lack of specific in vitro studies investigating the inhibitory effects of this compound on MAO-A and MAO-B. Research on structurally related compounds has not consistently pointed to significant MAO inhibition as a primary mechanism of action for this chemical class. Therefore, it is not possible to conclude whether this compound acts as a significant MAO inhibitor without dedicated enzymatic assays.

Cytochrome P450 (CYP) Mediated Biotransformations (In Vitro Systems)

The metabolism of xenobiotics, including pharmaceutical compounds, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. In vitro studies using human liver microsomes are crucial for elucidating the specific CYP isoforms involved in a drug's biotransformation.

While direct metabolic studies on this compound are not readily found, extensive research on its structural analogue, phentermine, offers significant insights. The metabolism of phentermine is primarily mediated by the cytochrome P450 system. nih.gov In vitro studies with human liver microsomes have shown that phentermine undergoes metabolism, although a significant portion of the parent compound is excreted unchanged. drugbank.com The major metabolic pathways for phentermine involve p-hydroxylation and N-oxidation. drugbank.com

Specifically, in vitro inhibition studies have been conducted to identify the P450 isoforms responsible for phentermine's metabolism. One study evaluated the inhibitory potential of phentermine against five human cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A) using human liver microsomes. The results indicated that phentermine produced negligible inhibition of CYP1A2, CYP2C9, CYP2E1, and CYP3A. nih.gov Furthermore, phentermine did not inhibit CYP2D6. nih.gov This suggests that at therapeutic concentrations, phentermine is unlikely to be a potent inhibitor of these major drug-metabolizing enzymes, indicating a low potential for clinically significant drug-drug interactions mediated by CYP inhibition.

Given the structural similarity, it is plausible that this compound would also be a substrate for CYP enzymes, likely undergoing similar oxidative metabolic pathways. However, without direct experimental data, the specific isoforms involved and the rate of metabolism remain speculative.

Table 1: In Vitro Cytochrome P450 Inhibition Profile of Phentermine

| CYP Isoform | Inhibition by Phentermine | Reference |

| CYP1A2 | Negligible | nih.gov |

| CYP2C9 | Negligible | nih.gov |

| CYP2C19 | Negligible | nih.gov |

| CYP2D6 | No inhibition | nih.gov |

| CYP3A | Negligible | nih.gov |

| CYP2E1 | Negligible | nih.gov |

In Vitro Enzyme Inhibition Profiling (e.g., COX, LOX, where structurally relevant)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. While not a primary target for phenethylamine (B48288) compounds, assessing their inhibitory potential against these enzymes is part of a comprehensive in vitro pharmacological profile.

There is no direct evidence from in vitro studies to suggest that this compound or its close analogue phentermine are significant inhibitors of COX or LOX enzymes. The primary mechanism of action of phentermine-like compounds is related to neurotransmitter release and reuptake inhibition, rather than modulation of inflammatory pathways. Dual inhibitors of COX and LOX are typically structurally distinct from phenethylamines. researchgate.netsciety.org

Receptor Binding and Functional Assays (In Vitro)

The pharmacological effects of phenethylamine compounds are largely determined by their interactions with various neurotransmitter receptors and transporters. In vitro receptor binding and functional assays are essential to characterize the affinity and efficacy of a compound at these targets.

General Receptor Affinity Profiling of this compound Analogues

As a structural analogue of phentermine, this compound is expected to exhibit a pharmacological profile centered on monoaminergic systems. Phentermine itself acts as an indirect-acting sympathomimetic agent. drugbank.com In vitro studies have shown that phentermine is a substrate for both the dopamine transporter (DAT) and the serotonin transporter (SERT), indicating it can be taken up into presynaptic neurons by these transporters. ahajournals.org It is also an agonist at the trace amine-associated receptor 1 (TAAR1), which is involved in modulating the activity of monoamine transporters. wikipedia.org

The affinity of phentermine for these transporters is a key determinant of its pharmacological activity. For instance, it has been shown to be a substrate for DAT with a binding-to-uptake ratio indicative of a releasing agent. ahajournals.org This means that once inside the neuron, it can trigger the reverse transport of dopamine into the synapse.

Specific G-Protein Coupled Receptor (GPCR) Interactions (e.g., Adrenergic, Dopaminergic, Serotonergic Receptors)

The primary mechanism of action of phentermine and its analogues involves the modulation of adrenergic, dopaminergic, and to a lesser extent, serotonergic signaling.

Adrenergic Receptors: Phentermine's sympathomimetic effects are mediated through the release of norepinephrine, which then acts on adrenergic receptors. nih.govnih.gov It stimulates the release of norepinephrine from presynaptic vesicles in the lateral hypothalamus, leading to the stimulation of β2-adrenergic receptors. drugbank.comnih.gov

Dopaminergic Receptors: Phentermine also increases the extracellular levels of dopamine by promoting its release. nih.govnih.gov In vitro studies have demonstrated that phentermine acts as a dopamine-releasing agent. nih.gov This effect is mediated through its interaction with the dopamine transporter. ahajournals.org

Serotonergic Receptors: The effects of phentermine on the serotonergic system are generally considered to be weaker than its effects on the adrenergic and dopaminergic systems. nih.gov While it is a substrate for the serotonin transporter (SERT), its potency for inhibiting serotonin uptake is much lower compared to its effects on dopamine and norepinephrine. ahajournals.org Some studies suggest that phentermine has a weak inhibitory effect on serotonin reuptake. nih.gov In vitro studies have found phentermine to be inactive as a ligand or agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org

Table 2: In Vitro Monoaminergic Activity of Phentermine

| Target | Activity | Reference |

| Norepinephrine Transporter (NET) | Release of Norepinephrine | nih.govnih.gov |

| Dopamine Transporter (DAT) | Substrate, Dopamine Releaser | ahajournals.orgnih.govnih.gov |

| Serotonin Transporter (SERT) | Substrate, Weak Reuptake Inhibitor | ahajournals.orgnih.gov |

| Adrenergic Receptors | Indirect Agonist (via NE release) | drugbank.comnih.gov |

| Dopaminergic Receptors | Indirect Agonist (via DA release) | nih.govnih.gov |

| Serotonergic 5-HT2 Receptors | Inactive | wikipedia.org |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | wikipedia.org |

Structure Activity Relationship Sar Studies of 4 Methyl 4 Phenylpentan 2 Amine Derivatives

Influence of N-Substitution on Biological Activity and Transporter Selectivity

The nature of the substituent on the nitrogen atom of the amino group in phenethylamine (B48288) derivatives plays a critical role in modulating their potency and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Research on related compounds has shown that the size and nature of the N-substituent are key determinants of activity. For instance, in a series of pyrovalerone analogs, which feature a pyrrolidinyl group as the N-substituent, potent inhibition of both DAT and NET was observed. nih.gov These compounds generally exhibit lower activity at the SERT. nih.gov

A notable finding is that increasing the size of the nitrogen-containing ring can lead to a significant decrease in binding potency at all three monoamine transporters. Specifically, expanding the five-membered pyrrolidine (B122466) ring to a six-membered piperidine (B6355638) ring resulted in a substantial loss of inhibitory activity. nih.gov This suggests that the conformation and size of the N-substituent are crucial for optimal interaction with the binding sites of the transporters.

Table 1: Effect of N-Substitution on Transporter Inhibition Data based on findings for related pyrovalerone analogs.

| N-Substituent | Transporter Affinity |

| Pyrrolidine | Potent DAT/NET inhibitor, weak SERT inhibitor |

| Piperidine | Substantially reduced DAT, NET, and SERT inhibition |

Effects of Phenyl Ring Substitutions on Pharmacological Profiles

Modifications to the phenyl ring of 4-methyl-4-phenylpentan-2-amine analogs have a profound impact on their pharmacological profiles, influencing both potency and selectivity.

Studies on pyrovalerone analogs have demonstrated that the position and nature of substituents on the aromatic ring can fine-tune the activity at DAT and NET. For example, a methyl group at the 4-position of the phenyl ring yielded a compound with high affinity for both DAT and NET. nih.gov The position of this methyl group was found to have an opposing effect on NET versus DAT potency; a 3-methyl analog showed higher potency for NET inhibition compared to the 2-methyl and 4-methyl analogs. nih.gov

The introduction of electron-withdrawing groups, such as chloro atoms, has also been explored. A 3,4-dichlorophenyl substituted analog was identified as a particularly potent inhibitor of both DAT and NET. nih.gov In contrast, replacing the phenyl ring with a naphthyl group resulted in a compound that, unlike most other analogs, showed significant binding to all three transporters (DAT, NET, and SERT) with nanomolar potency. nih.gov This highlights the role of the aromatic system in determining transporter selectivity.

Table 2: Influence of Phenyl Ring Substitution on Transporter Inhibition (IC₅₀ nM for related pyrovalerone analogs)

| Phenyl Ring Substituent | DAT (Kᵢ, nM) | NET (Kᵢ, nM) |

| 4-Methyl | 21.4 | 28.3 |

| 3,4-Dichloro | 11.5 | 37.8 |

| Naphthyl | Potent | Potent |

Stereochemical Determinants of Activity and Selectivity in this compound Enantiomers

Stereochemistry is a critical factor in the biological activity of many chiral phenethylamines, and this compound is no exception, possessing a chiral center at the 2-position of the pentyl chain.

In studies of closely related pyrovalerone analogs, a clear enantioselectivity has been demonstrated. The biological activity was found to reside primarily in the (S)-enantiomer. nih.gov Specifically, the (S)-isomer was the more potent enantiomer for inhibiting dopamine uptake, with the DAT inhibitory potency of the racemic mixture being almost entirely attributed to this isomer. nih.gov The (R)-enantiomer, in contrast, was significantly less active.

The assignment of the absolute configuration of the more active enantiomer was confirmed through methods such as X-ray structural analysis of diastereomeric salts. nih.gov This stereochemical preference underscores the importance of a specific three-dimensional orientation of the pharmacophore for effective binding to the monoamine transporters.

Table 3: Stereoselectivity of Related Pyrovalerone Analogs at the Dopamine Transporter

| Enantiomer | DAT Inhibitory Potency |

| (S)-isomer | Highly potent |

| (R)-isomer | Significantly less potent |

| Racemate | Potency primarily due to the (S)-isomer |

Computational Chemistry and Cheminformatics in 4 Methyl 4 Phenylpentan 2 Amine Research

Molecular Docking and Protein-Ligand Interaction Modeling for Target Enzymes and Transporters

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in identifying potential biological targets and understanding the specific interactions that govern binding affinity. For a compound like 4-Methyl-4-phenylpentan-2-amine, which is a phenethylamine (B48288) derivative, the primary targets of interest are monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.netnih.gov

Docking simulations for phenethylamine analogs have revealed key interactions within the binding sites of these transporters. For instance, studies on various phenethylamine derivatives have shown that the protonated amine group often forms a crucial ionic bond with a conserved aspartate residue within the transporter's binding pocket. nih.govbiomolther.org The phenyl ring typically engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine and tyrosine. biomolther.org

In a hypothetical docking study of this compound with the human dopamine transporter (hDAT), the following interactions could be anticipated:

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue in hDAT |

| Ionic Interaction | Primary Amine | Asp79 |

| Hydrogen Bonding | Primary Amine | Phe320 (backbone) |

| Hydrophobic Interactions | Phenyl Group, Methyl Groups | Phenylalanine, Leucine, Isoleucine, Valine |

| π-π Stacking | Phenyl Group | Phenylalanine, Tyrosine |

This table is a hypothetical representation based on docking studies of similar compounds.

By employing molecular docking, researchers can generate a ranked list of possible binding poses, scored based on their predicted binding free energy. This information is invaluable for prioritizing compounds for further experimental testing and for designing new analogs with enhanced potency or selectivity for a specific transporter.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a series of this compound analogues, a QSAR study could be designed to predict their inhibitory potency at monoamine transporters. The process would involve:

Data Set Preparation: Synthesizing and testing a series of analogues with variations in substituents on the phenyl ring or modifications to the pentyl chain.

Descriptor Calculation: Computing a wide range of descriptors for each analogue, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A hypothetical QSAR model for the dopamine transporter inhibitory activity of this compound analogues might take the following form:

log(IC50) = β0 + β1(logP) + β2(Molecular_Weight) + β3*(Dipole_Moment) + ...

Where IC50 is the concentration of the compound required to inhibit 50% of the transporter activity, and the β coefficients represent the contribution of each descriptor to the activity. Such models can guide the synthesis of new compounds with potentially higher activity. nih.gov

Molecular Dynamics Simulations for Ligand-Target System Behavior and Permeability Prediction

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govfrontiersin.org Unlike the static picture provided by molecular docking, MD simulations can reveal how the ligand and protein move and adapt to each other, providing insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

For the this compound-transporter complex, an MD simulation could:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a simulation time of nanoseconds to microseconds.

Identify Key Residue Interactions: Analyze the persistence of hydrogen bonds and other interactions throughout the simulation.

Predict Conformational Changes: Observe how the binding of the ligand might induce conformational changes in the transporter, which is crucial for understanding the mechanism of transport inhibition or substrate release. nih.gov

Estimate Permeability: By simulating the movement of the compound across a model cell membrane, MD can provide predictions of its passive permeability.

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the protein and ligand over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein |

| Hydrogen Bond Analysis | Identification of stable hydrogen bonds |

| Principal Component Analysis (PCA) | Major conformational changes in the protein |

In Silico ADMET Prediction for Metabolic Stability and Pathways (Computational Models)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to forecast the pharmacokinetic and toxicological properties of a compound. nih.govnih.govresearchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with unfavorable properties.

For this compound, various computational models can predict its ADMET profile. For instance, software can predict its absorption properties, such as its likelihood of being orally bioavailable based on Lipinski's Rule of Five. mdpi.com

Metabolic pathway prediction is a key aspect of in silico ADMET analysis. researchgate.netnih.gov Computational tools can identify the most likely sites of metabolism on the molecule by cytochrome P450 enzymes. For this compound, potential metabolic pathways that could be predicted include:

N-dealkylation: Removal of the amine group.

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the alkyl chain.

Oxidation: Oxidation of the amine to a ketone.

A summary of predicted ADMET properties for a hypothetical compound like this compound is presented below:

| ADMET Property | Predicted Value/Outcome | Significance |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Likelihood of being active when taken orally |

| Blood-Brain Barrier Permeation | Likely | Potential for central nervous system effects |

| Distribution | ||

| Plasma Protein Binding | High | Affects the free concentration of the compound |

| Metabolism | ||

| Primary Metabolic Sites | Phenyl ring, carbon adjacent to the amine | Indicates potential for rapid metabolism |

| Excretion | ||

| Renal Clearance | Moderate | Primary route of elimination |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | Potential for cardiac side effects |

| Mutagenicity (Ames test) | Negative | Low likelihood of being carcinogenic |

This table represents hypothetical predictions from in silico models.

Conformational Analysis and Stereochemical Prediction using Computational Methods

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule. mdpi.comnih.gov For a flexible molecule like this compound, with several rotatable bonds, understanding its preferred conformation is crucial as it dictates how the molecule interacts with its biological target.

Computational methods like molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space and identify the low-energy conformers. figshare.comrsc.org The relative energies of these conformers determine their population at a given temperature.

Furthermore, this compound is a chiral molecule, existing as two enantiomers ((2R) and (2S)). Computational methods can be used to predict the stereochemistry of the molecule and to study how each enantiomer interacts differently with its biological target. Docking studies can be performed for each enantiomer separately to predict which one has a higher affinity for the target, which is a common phenomenon for chiral drugs. biomolther.org The biological activity of phenethylamine derivatives is often highly stereoselective. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-methyl-4-phenylpentan-2-amine in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and reductive amination. For example, a substituted pentanone intermediate (e.g., 4-methyl-4-phenylpentan-2-one) can be prepared via Friedel-Crafts alkylation using benzene derivatives and methyl halides. Subsequent reductive amination with ammonia or methylamine in the presence of catalysts like palladium or Raney nickel yields the target amine. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to avoid over-reduction or side products .

Q. How should researchers handle and store this compound to ensure safety?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of vapors.

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or decomposition.

- Waste Disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers. Follow institutional guidelines for amine disposal .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure and stereochemistry. For example, the methyl group at C4 appears as a singlet (~1.2 ppm), while the phenyl protons show aromatic splitting (~7.2–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 177.1522 for C₁₂H₁₉N).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations evaluate electron density distribution, highlighting nucleophilic sites (e.g., the amine group) and steric hindrance from the phenyl and methyl groups. Molecular docking simulations predict binding affinities with enzymes or receptors, guiding derivatization strategies. Tools like Gaussian or Schrödinger Suite are recommended .

Q. What strategies resolve contradictions in spectral data (e.g., NMR) for this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) to simplify overlapping proton signals.

- 2D NMR Techniques : COSY and HSQC correlate coupled protons and carbons, resolving ambiguities in crowded spectra.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-methylphenethylamine) to identify consistent spectral patterns .

Q. How does the steric environment of this compound influence its enantioselective synthesis?

- Methodological Answer : The bulky phenyl and methyl groups at C4 create a chiral center at C2, necessitating asymmetric catalysis. Chiral ligands like BINAP or Josiphos in palladium-catalyzed reactions enhance enantiomeric excess (ee > 90%). Kinetic resolution via enzymatic methods (e.g., lipases) can also separate enantiomers .

Q. What experimental designs optimize the yield of this compound in scaled-up syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst type) in a factorial design to identify optimal conditions.

- Continuous Flow Chemistry : Reduces side reactions and improves heat dissipation compared to batch reactors.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition or receptor binding) across multiple concentrations to confirm IC₅₀ values.

- Structural Analog Testing : Compare activity with derivatives lacking the phenyl or methyl group to isolate pharmacophoric features.

- Meta-Analysis : Cross-reference data with PubChem or Reaxys entries to identify outliers or methodological discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.